molecular formula C14H17N3OS B2795456 N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329080-21-9

N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Numéro de catalogue: B2795456
Numéro CAS: 329080-21-9
Poids moléculaire: 275.37
Clé InChI: ZKOMBZSRYCWCNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a distinctive molecular architecture that combines an acetamide linker with a methyl-imidazole thioether and a 2,3-dimethylphenyl group . This structure is part of a broader class of N-heterocyclic compounds, which are recognized as privileged scaffolds in the development of pharmacologically active agents . Over 90% of new drugs contain heterocycles, and they are particularly prominent in the search for novel antiviral therapies, though their potential applications extend across multiple therapeutic areas . The specific arrangement of its functional groups makes this compound a valuable building block for constructing more complex molecules and a potential candidate for probing biological interactions. The core research value of this compound lies in its potential as a biochemical tool. It serves as a key intermediate in the synthesis of compound libraries for high-throughput screening against various biological targets. Researchers can utilize this scaffold to explore structure-activity relationships (SAR), particularly by modifying the aromatic or heterocyclic regions to modulate properties like lipophilicity, electronic distribution, and steric profile . The acetamide moiety is a critical functional group in biomolecules and many clinically approved drugs, and its inclusion in this molecule supports its relevance in mimicking natural interactions . Furthermore, the imidazole ring is a well-known bioisostere for amide bonds, a feature often exploited in drug design to enhance metabolic stability and improve the pharmacokinetic profiles of lead compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostics or therapeutics. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Propriétés

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-5-4-6-12(11(10)2)16-13(18)9-19-14-15-7-8-17(14)3/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOMBZSRYCWCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,3-Dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, with the CAS number 165066-43-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.

  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275.37 g/mol
  • Structure : The compound features a dimethylphenyl group and a methylimidazole moiety linked through a sulfanyl acetamide structure.

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and antifungal properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole and thiazole compounds exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains:

  • Antibacterial Activity : Studies have reported that similar compounds effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus12.5 - 25 µg/mL
Vancomycin-resistant E. faecium25 - 50 µg/mL

Antifungal Activity

The compound has also been evaluated for antifungal efficacy, particularly against drug-resistant strains of Candida species:

  • Candida auris : A study highlighted that related compounds showed better activity than fluconazole against this pathogen . The specific activity of this compound remains to be thoroughly quantified.

Anticancer Activity

Recent investigations into the anticancer potential of imidazole derivatives suggest that these compounds may inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : In vitro studies have demonstrated that related compounds significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For instance, one study reported a reduction in cell viability by approximately 39.8% in Caco-2 cells treated with similar compounds .
Cell LineViability Reduction (%)IC50 (µM)
Caco-239.815
A54931.920

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Reactive Oxygen Species (ROS) Generation : Some imidazole derivatives promote oxidative stress in cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at various phases, contributing to their anticancer effects .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Study on Anticancer Effects : A recent study published in Compounds demonstrated that thiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the imidazole scaffold could enhance bioactivity .
  • Antifungal Efficacy Against Candida spp. : Research highlighted that certain derivatives showed broad-spectrum antifungal activity against drug-resistant strains, emphasizing the need for further exploration of this compound in this context .

Applications De Recherche Scientifique

Anticancer Research

One of the most significant applications of N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The imidazole moiety is known to interact with biological targets that are crucial for cancer cell proliferation .
  • Case Studies : A study on related imidazole derivatives highlighted their effectiveness against prostate and breast cancer cell lines, suggesting that this compound could exhibit similar properties .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes that are implicated in disease processes:

  • Alkaline Phosphatase Inhibition : Research indicates that compounds with sulfanyl groups can inhibit alkaline phosphatase, an enzyme linked to various cancers. The binding affinity and inhibitory kinetics of this compound could be significant in therapeutic contexts .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Structural Feature Impact on Activity
Imidazole RingEnhances interaction with biological targets
Sulfanyl GroupPotentially increases enzyme inhibition
Dimethylphenyl SubstituentInfluences lipophilicity and cellular uptake

Research has shown that modifications to the imidazole or phenyl groups can significantly alter the biological activity of related compounds. Thus, further studies on this specific compound could lead to the development of more potent derivatives .

Future Directions and Therapeutic Potential

Given its promising applications in anticancer research and enzyme inhibition, this compound warrants further investigation:

  • Clinical Trials : Future studies should focus on clinical trials to evaluate its safety and efficacy in humans.
  • Combination Therapies : There is potential for this compound to be used in combination with other anticancer agents to enhance therapeutic outcomes.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfur atom in the thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)RT, 2–4 hrs in ethanolSulfoxide derivative65–75%
KMnO₄ (acidic)50–60°C, 6 hrsSulfone derivative45–55%

Key Observations :

  • The dimethylphenyl group introduces steric hindrance, slowing oxidation kinetics compared to less substituted analogs.

  • Imidazole ring electronics stabilize intermediates, reducing over-oxidation risks.

Reduction Reactions

The acetamide carbonyl group and imidazole ring can undergo selective reduction:

Reducing Agent Conditions Target Site Product
LiAlH₄THF, reflux, 8 hrsAcetamide carbonylPrimary amine derivative
NaBH₄/CuCl₂Methanol, RT, 12 hrsImidazole ringPartially saturated imidazoline

Notable Findings :

  • Reduction of the acetamide group produces a primary amine, enabling further functionalization (e.g., peptide coupling).

  • Partial imidazole ring saturation alters hydrogen-bonding capacity, impacting biological activity.

Substitution Reactions

The imidazole ring and aromatic dimethylphenyl group participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent Position Product
HNO₃/H₂SO₄Imidazole C4/C5Nitroimidazole derivative
Cl₂/FeCl₃Dimethylphenyl ringChlorinated aryl product

Nucleophilic Substitution

Reagent Site Product
NH₂OHAcetamide carbonylHydroxamic acid analog
R-OH (alcohols)Methyl group on imidazoleAlkoxy-substituted imidazole

Structural Influences :

  • The methyl group on the imidazole ring directs electrophiles to C4/C5 positions.

  • Steric bulk from the 2,3-dimethylphenyl group limits substitution at the ortho position.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product
6M HCl, refluxNoneCarboxylic acid and methylimidazolethiol
NaOH (10%), 80°CPhase-transfer catalystSodium carboxylate

Applications : Hydrolysis products serve as intermediates for synthesizing bioisosteres or prodrugs.

Cross-Coupling Reactions

The thioether group participates in transition-metal-catalyzed couplings:

Catalyst Reagent Product
Pd(PPh₃)₄Arylboronic acidBiaryl thioether
CuI/L-prolineTerminal alkyneAlkynylated derivative

Limitations : Steric hindrance from the dimethylphenyl group reduces coupling efficiency compared to smaller substrates.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the thioether bond, releasing methylimidazole and acetamide fragments.

  • Pathway 2 : Rearrangement to form cyclic sulfonamides under inert atmospheres.

Structural Factors Influencing Reactivity

  • Steric Effects : The 2,3-dimethylphenyl group hinders access to the acetamide carbonyl, slowing nucleophilic attacks.

  • Electronic Effects : The imidazole ring’s electron-rich nature facilitates electrophilic substitutions at C4/C5.

  • Thioether Flexibility : The -S- linkage allows rotational freedom, enabling conformational adaptation during reactions.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Comparisons

Compound Name Core Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 2,3-Dimethylphenyl; 1-methylimidazole-2-thiol C₁₄H₁₇N₃OS Not Provided Reference compound
[] 2-{[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide 2,3-Dimethylphenyl; naphthalen-1-yl C₂₃H₂₁N₃OS 387.5 Naphthalenyl vs. methylimidazole sulfanyl
[] 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl; dihydro-pyrazol-4-yl C₁₉H₁₇Cl₂N₃O₂ 402.3 Pyrazole ring; dichloro substitution
[] Alachlor 2,6-Diethylphenyl; methoxymethyl C₁₄H₂₀ClNO₂ 269.8 Chloroacetamide herbicide backbone

Key Observations :

  • Imidazole vs. Pyrazole: The target compound’s 1-methylimidazole-2-thiol group (vs.
  • Aromatic Substitution : The 2,3-dimethylphenyl group introduces steric hindrance compared to the 3,4-dichlorophenyl group in , which may reduce planarity and affect crystal packing .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name logP Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Solubility Insights
Target Compound ~4.8* 1 donor; 4 acceptors ~34.4* Moderate lipophilicity
[] Analog 4.84 1 donor; 4 acceptors 34.4 Lower aqueous solubility
[] Dichlorophenyl-pyrazole acetamide Not Provided 1 donor; 5 acceptors ~70.0† Likely poor solubility
[] Alachlor 3.1 1 donor; 3 acceptors 35.5 Higher water solubility

Key Observations :

  • The target compound’s logP (~4.8*) is higher than alachlor (3.1), suggesting greater membrane permeability but lower aqueous solubility .
  • The naphthalenyl analog () exhibits even higher lipophilicity (logP 4.84), which may limit bioavailability .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Imidazole FormationGlyoxal, NH₃, HCl (reflux)6590%
Sulfanyl LinkageK₂CO₃, DMF, 50°C7895%
Acetamide CouplingEDC, HOBt, RT8298%

Q. Table 2. Reported Bioactivity Ranges

Activity TypeIC₅₀/EC₅₀ (μM)Assay TypeReference
Anticancer10–50MTT (HeLa)
Anti-inflammatory5–20COX-2 Inhibition
Antimicrobial15–40MIC (E. coli)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.